molecular formula C13H17NO2 B2825346 N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide CAS No. 2411242-58-3

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide

Cat. No. B2825346
CAS RN: 2411242-58-3
M. Wt: 219.284
InChI Key: DVXLNGWEKRIRDF-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide, also known as HPP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. HPP belongs to the family of fatty acid amides, which are endogenous lipid signaling molecules that play important roles in various physiological processes.

Mechanism of Action

The exact mechanism of action of N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to interact with various receptors, including cannabinoid receptors, TRPV1 receptors, and GPR55 receptors. This compound also modulates the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been found to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), which are involved in pain modulation, appetite regulation, and mood regulation. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide research. One direction is to further elucidate the mechanism of action of this compound and its interactions with various receptors and enzymes. Another direction is to explore the therapeutic potential of this compound in various diseases, such as neuropathic pain, cancer, and autoimmune disorders. Additionally, the development of new this compound analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents.

Synthesis Methods

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of 3-phenylpropanal with methyl vinyl ketone, followed by reduction and acylation reactions to yield this compound.

Scientific Research Applications

N-(3-Hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and to modulate pain perception. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to regulate immune responses and to have anti-inflammatory effects.

properties

IUPAC Name

N-(3-hydroxy-2-methyl-2-phenylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-12(16)14-9-13(2,10-15)11-7-5-4-6-8-11/h3-8,15H,1,9-10H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLNGWEKRIRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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